7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid: is a chemical compound with a complex structure that includes a quinoline core substituted with a chloro group, an isobutoxyphenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Substitution Reactions: The chloro group is introduced through a halogenation reaction, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Isobutoxyphenyl Group: This step involves a nucleophilic substitution reaction where the isobutoxyphenyl group is attached to the quinoline core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
- Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of advanced coatings and polymers.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis, while its potential anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
7-Chloro-2-(4-propoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: The presence of the isobutoxy group in 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-14(5-7-15)19-10-17(21(24)25)16-8-9-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRBCQVLZXVNNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144643 |
Source
|
Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865415-13-0 |
Source
|
Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865415-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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